molecular formula C23H22N2O3 B2636815 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide CAS No. 896273-60-2

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2636815
CAS No.: 896273-60-2
M. Wt: 374.44
InChI Key: DLLZKPWOFWKIGB-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a complex structure incorporating a 3-methoxyphenyl group attached to a pyrrolidin-3-yl ring and a naphthalen-1-yl acetyl group. The presence of the acetamide functional group is a common motif in many biologically active compounds and pharmaceuticals . The molecular architecture of this compound suggests potential for interaction with various biological targets. The naphthalene moiety, a polycyclic aromatic group, is often utilized in drug design for its ability to engage in hydrophobic interactions within protein binding pockets. Furthermore, compounds containing a pyrrolidinone core, such as the 5-oxopyrrolidin-3-yl group in this molecule, have been investigated for a range of pharmacological activities. Research into structurally related compounds indicates potential applications in developing ligands for central nervous system (CNS) targets . The specific stereochemistry and substitution pattern on the pyrrolidinone ring can significantly influence binding affinity and selectivity. This product is provided for research purposes only and is intended for use by qualified scientists in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore the specific properties and potential applications of this molecule in their proprietary assay systems and discovery programs.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-20-10-5-9-19(14-20)25-15-18(13-23(25)27)24-22(26)12-17-8-4-7-16-6-2-3-11-21(16)17/h2-11,14,18H,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLZKPWOFWKIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with a methoxyphenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the Naphthylacetamide Moiety: This final step involves the coupling of the naphthylacetamide group to the pyrrolidinone ring, typically through an amide bond formation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of 5-oxopyrrolidine have shown effectiveness against multidrug-resistant Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida auris . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticonvulsant Properties

Research has demonstrated that related pyrrolidine derivatives exhibit anticonvulsant activity. In preclinical models, specific compounds showed promising results in reducing seizure frequency and severity. For example, a library of 3-methyl- and 3-ethyl derivatives was tested using maximal electroshock and pentylenetetrazole seizure models, revealing several candidates with significant efficacy . These findings suggest that this compound could potentially be developed as an anticonvulsant agent.

G Protein-Coupled Receptors (GPCRs)

Compounds similar to this structure have been shown to interact with GPCRs, which play a crucial role in cellular signaling pathways. This interaction can lead to modulation of neurotransmitter release and subsequent effects on mood and behavior .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic processes, thereby influencing the pharmacokinetics of co-administered drugs or endogenous substrates .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of 5-oxopyrrolidine derivatives demonstrated their ability to inhibit the growth of resistant strains through a series of in vitro assays. The results indicated a structure-dependent relationship between the chemical modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy .

Evaluation of Anticonvulsant Activity

In another study, a series of 5-oxopyrrolidine derivatives were evaluated for anticonvulsant activity using standardized seizure models. Compounds were assessed for their ED50 values, revealing several candidates with promising profiles for further development . The study concluded that these compounds could serve as lead structures for new anticonvulsant medications.

Data Table: Summary of Research Findings

ApplicationCompound TypeKey FindingsReference
Antimicrobial5-Oxopyrrolidine derivativesEffective against Gram-positive bacteria
AnticonvulsantPyrrolidine derivativesSignificant reduction in seizure frequency
GPCR InteractionSimilar compoundsModulation of neurotransmitter release
Enzyme InhibitionRelated structuresInfluences metabolic processes

Mechanism of Action

The mechanism by which N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the naphthylacetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares structural motifs with several acetamide derivatives reported in the literature:

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Pyrrolidin-5-one 3-Methoxyphenyl, Naphthalen-1-yl acetamide Hypothesized enzyme inhibition (e.g., MAO, AChE)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011) Benzene/acetamide 3-Cl-4-F-phenyl, Naphthalen-1-yl Crystallographically characterized
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) Indole/acetamide 4-Cl-benzoyl, Naphthalen-1-yl Anticancer activity (Bcl-2/Mcl-1 inhibition)
N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (IV-11) Pyrrolidin-2-one 4-Cl-phenyl, Cyclohexyl, Propyl Synthetic intermediate for bioactive molecules

Key Observations :

  • Pyrrolidinone vs.
  • Substituent Effects : The 3-methoxyphenyl group in the target compound likely enhances solubility compared to halogenated aryl groups (e.g., 3-Cl-4-F-phenyl in Praveen’s compound) but may reduce electrophilic reactivity .

Physicochemical Properties

Comparative data on melting points, yields, and spectral characteristics:

Compound Name Melting Point (°C) Synthetic Yield (%) Key Spectral Data (HRMS/NMR)
Target Compound Not reported Not reported Anticipated $^{1}\text{H}$-NMR peaks: δ 7.8–8.2 (naphthyl), δ 3.7 (OCH$_3$)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Not specified Not specified Crystallographic data confirms planar naphthyl-acetamide linkage
10k 175–176 6 $^{1}\text{H}$-NMR: δ 7.2–8.3 (naphthyl), δ 3.8 (OCH$_3$)
IV-11 129–131 78 $^{1}\text{H}$-NMR: δ 1.2–2.1 (cyclohexyl), δ 5.1 (methylene)

Insights :

  • The low yield (6%) of 10k highlights synthetic challenges in naphthyl-acetamide coupling, suggesting similar hurdles for the target compound .
  • Higher yields for IV-11 (78%) may reflect optimized multicomponent reaction conditions applicable to pyrrolidinone derivatives .

Enzyme Inhibition Potential

Structural analogs suggest plausible biological targets:

  • MAO and Cholinesterase Inhibition : Acetamide derivatives like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The target’s naphthyl group may facilitate π-π stacking with aromatic residues in enzyme active sites.
  • Anticancer Activity : Compound 10k, with a naphthyl-acetamide side chain, shows anticancer activity via Bcl-2/Mcl-1 inhibition. The target’s methoxyphenyl group could modulate apoptosis pathways differently compared to 10k’s chlorobenzoyl group .

Structural Insights from Crystallography

Crystallographic studies on N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide reveal a planar acetamide-naphthyl conformation, stabilized by intramolecular hydrogen bonding . Similar structural features in the target compound may enhance stability and target binding.

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, highlighting its antibacterial, antifungal, and cytotoxic properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions. Initial steps typically include the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the naphthalene and methoxyphenyl groups. The compound's structure can be represented as follows:

Molecular Formula C19H21N2O3\text{Molecular Formula C}_{19}\text{H}_{21}\text{N}_{2}\text{O}_{3}

Antibacterial and Antifungal Properties

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria and fungi, including Candida and Aspergillus species. The activity was often measured using diffusion methods and serial dilution techniques, revealing minimum inhibitory concentrations (MIC) that indicate potent biological effects at low concentrations .

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The MTT assay is frequently employed to measure cell viability post-treatment, with results indicating varying degrees of cytotoxicity depending on concentration and exposure time .

Case Studies

  • Antibacterial Activity : A study reported that derivatives of pyrrolidine compounds showed antibacterial activity against gram-positive bacteria at concentrations ranging from 62.5 to 250 μg/mL . This suggests that modifications in the molecular structure can enhance or diminish biological efficacy.
  • Antifungal Activity : Another investigation highlighted that certain synthesized compounds exhibited antifungal properties against Candida tenuis and Aspergillus niger, confirming the potential of these derivatives in treating fungal infections .

In Silico Studies

Recent advances in computational chemistry have allowed for in silico docking studies to predict the interaction between this compound and biological targets. These studies can provide insights into the mechanism of action and help identify potential therapeutic applications .

Data Summary

Property Value
Molecular Weight325.38 g/mol
Antibacterial ActivityMIC 62.5 - 250 μg/mL
Antifungal ActivityActive against Candida spp.
CytotoxicityVaries by cell line

Q & A

Basic Research Question

  • ¹H-NMR : Key signals include the singlet for the pyrrolidinone carbonyl proton (~δ 2.8–3.2 ppm), methoxyphenyl aromatic protons (δ 6.7–7.3 ppm), and naphthyl protons (δ 7.4–8.2 ppm) .
  • ¹³C-NMR : Peaks at ~170–175 ppm confirm the acetamide carbonyl and pyrrolidinone ketone .
  • HRMS : Exact mass calculation (e.g., C₂₄H₂₂N₂O₃ requires m/z 386.1631) validates molecular composition .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in cell lines, ATP concentrations, or incubation times. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Compound Purity : Impurities >5% can skew results. Validate purity via HPLC and quantify bioactive fractions .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing naphthyl with phenyl groups) to isolate pharmacophore contributions .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets (e.g., CDK2 or Aurora A). Focus on hydrogen bonding with the pyrrolidinone oxygen and π-π stacking with the naphthyl group .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., Lys33/Glu51 in CDK2) .
  • SAR Analysis : Correlate substituent effects (e.g., methoxy position) with binding affinity to optimize lead compounds .

What are the challenges in characterizing the compound’s stability under physiological conditions?

Advanced Research Question

  • Hydrolysis : The acetamide bond may degrade in serum. Use LC-MS to track degradation products (e.g., naphthalene-1-acetic acid) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Oxidative Stability : Test susceptibility to hepatic CYP450 enzymes via microsomal incubations. Stabilize with co-solvents like PEG-400 .
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; store in amber vials if λmax < 400 nm .

How to design experiments for evaluating its pharmacokinetic (PK) properties?

Advanced Research Question

  • Absorption : Caco-2 cell monolayer assays to measure apparent permeability (Papp). Aim for Papp >1×10⁻⁶ cm/s for oral bioavailability .
  • Metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF. Identify CYP isoforms using isoform-specific inhibitors .
  • Half-Life : Conduct in vivo PK studies in rodents. Calculate t₁/₂ using non-compartmental analysis (NCA) .

What methodologies validate its mechanism of action in enzyme inhibition?

Advanced Research Question

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if Vmax decreases and Km increases, it suggests competitive binding .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd) to confirm target engagement .
  • Western Blotting : Assess downstream effects (e.g., phosphorylation levels of CDK substrates in cancer cells) .

How to address low solubility in aqueous media for in vitro assays?

Basic Research Question

  • Co-Solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10–20 mM) to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound has ionizable groups .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .

What structural modifications enhance selectivity for specific biological targets?

Advanced Research Question

  • Pyrrolidinone Substitution : Replace 3-methoxyphenyl with 4-fluorophenyl to reduce off-target binding to adrenergic receptors .
  • Naphthyl Optimization : Introduce sulfonate groups to the naphthalene ring for improved solubility and kinase selectivity .
  • Acetamide Linker : Replace the methylene group with a carbonyl to modulate conformational flexibility .

How to reconcile conflicting crystallographic data on its solid-state structure?

Advanced Research Question

  • SHELX Refinement : Use SHELXL for high-resolution data (d < 0.8 Å) to resolve disorder in the naphthyl moiety .
  • Hirshfeld Analysis : Compare intermolecular interactions (e.g., C-H···O bonds) across polymorphs to explain packing differences .
  • PXRD : Validate simulated vs. experimental patterns to confirm phase purity .

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